Cas no 4200-48-0 (2-(1-methyl-1H-imidazol-5-yl)acetic acid)
2-(1-methyl-1H-imidazol-5-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-Imidazole-5-aceticacid, 1-methyl-
- 2-(3-methylimidazol-4-yl)acetic acid
- 1-Methyl-5-imidazoleacetic acid
- 1-methyl-Imidazole-5-acetic acid
- 2-(1-methyl-1H-imidazol-5-yl)acetic acid
- NS00125682
- Q27139219
- 1H-Imidazole-5-acetic acid, 1-methyl-
- CHEBI:70966
- P-Miaa
- CS-0059485
- 4200-48-0
- SCHEMBL874048
- 2-(1-methyl-1H-imidazol-5-yl)aceticacid
- (1-methyl-1H-imidazol-5-yl)acetic acid
- J-501222
- AKOS006314693
- HY-113274
- Pros-methylimidazoleacetic acid
- DTXSID00194812
- 1-methylimidazole-5-acetic acid
- 2-(3-Methylimidazol-4-yl)ethanoic acid
- Pi-Methylimidazoleacetic acid
- JU92X8L2AQ
- (3-Methyl-3H-imidazol-4-yl)-acetic acid
- 1-Methyl-1H-imidazole-5-acetic acid
-
- Inchi: 1S/C6H8N2O2/c1-8-4-7-3-5(8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)
- InChI Key: UJCGYTCAMOHYCG-UHFFFAOYSA-N
- SMILES: OC(CC1=CN=CN1C)=O
Computed Properties
- Exact Mass: 140.05864
- Monoisotopic Mass: 140.058578
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 10
- Rotatable Bond Count: 2
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.5
- Topological Polar Surface Area: 55.1
Experimental Properties
- Density: 1.27
- Boiling Point: 384.4°Cat760mmHg
- Flash Point: 186.3°C
- Refractive Index: 1.573
- PSA: 55.12
2-(1-methyl-1H-imidazol-5-yl)acetic acid Security Information
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
2-(1-methyl-1H-imidazol-5-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM325819-250mg |
2-(1-methyl-1H-imidazol-5-yl)acetic acid |
4200-48-0 | 95%+ | 250mg |
$479 | 2022-06-11 | |
| Chemenu | CM325819-1g |
2-(1-methyl-1H-imidazol-5-yl)acetic acid |
4200-48-0 | 95%+ | 1g |
$799 | 2022-06-11 | |
| Chemenu | CM325819-5g |
2-(1-methyl-1H-imidazol-5-yl)acetic acid |
4200-48-0 | 95%+ | 5g |
$2069 | 2022-06-11 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce51848-5mg |
Pi-Methylimidazoleacetic acid |
4200-48-0 | 98% | 5mg |
¥1337.00 | 2023-09-07 | |
| Chemenu | CM325819-250mg |
2-(1-methyl-1H-imidazol-5-yl)acetic acid |
4200-48-0 | 95%+ | 250mg |
$479 | 2021-08-18 | |
| Chemenu | CM325819-1g |
2-(1-methyl-1H-imidazol-5-yl)acetic acid |
4200-48-0 | 95%+ | 1g |
$799 | 2021-08-18 | |
| Chemenu | CM325819-5g |
2-(1-methyl-1H-imidazol-5-yl)acetic acid |
4200-48-0 | 95%+ | 5g |
$2069 | 2021-08-18 | |
| TRC | M180930-500mg |
2-(1-Methyl-1H-imidazol-5-yl)acetic acid |
4200-48-0 | 500mg |
$ 585.00 | 2022-06-04 | ||
| TRC | M180930-1000mg |
2-(1-Methyl-1H-imidazol-5-yl)acetic acid |
4200-48-0 | 1g |
$ 970.00 | 2022-06-04 | ||
| TRC | M180930-2500mg |
2-(1-Methyl-1H-imidazol-5-yl)acetic acid |
4200-48-0 | 2500mg |
$ 1935.00 | 2022-06-04 |
2-(1-methyl-1H-imidazol-5-yl)acetic acid Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
Additional information on 2-(1-methyl-1H-imidazol-5-yl)acetic acid
1H-Imidazole-5-acetic acid, 1-methyl-: A Comprehensive Overview
CAS No. 4200-48-0 refers to the chemical compound known as1H-Imidazole-5-acetic acid, 1-methyl-, a molecule that has garnered significant attention in the field of biomedical research. This compound belongs to the class of heterocyclic compounds, specifically featuring an imidazole ring with substituents at specific positions. The structure of this molecule includes a methyl group attached to the nitrogen atom of the imidazole ring and an acetic acid group at position 5.
The compound's unique structure makes it a subject of interest in various areas of pharmaceutical chemistry, including drug discovery and development. Its potential applications span across cancer research, neurodegenerative diseases, and inflammatory conditions, as recent studies have suggested its ability to modulate key biological pathways.
Recent advancements in sustainable chemical synthesis have enabled the efficient production of1H-Imidazole-5-acetic acid, 1-methyl-. Researchers have explored various methods, including catalytic hydrogenation and mild reaction conditions, to enhance yield and minimize environmental impact. These developments underscore the compound's suitability for large-scale production, paving the way for its use in commercial drug formulations.
In terms of biological activity, studies have highlighted the compound's ability to inhibit specific enzymes associated with disease states. For instance, in the context of cancer biology, it has shown promise as an inhibitor oftumor growth factor receptors, potentially offering a novel therapeutic avenue. Additionally, its effects on neuroinflammation have been explored, with preclinical models indicating its potential to mitigate neurodegenerative processes.
The pharmacokinetic profile of1H-Imidazole-5-acetic acid, 1-methyl- has also been extensively studied. Research indicates that the compound exhibits favorable absorption and bioavailability characteristics, making it a suitable candidate for oral drug delivery. Its metabolism and elimination pathways have been characterized, with studies focusing on hepatic enzymes and renal excretion to optimize therapeutic efficacy.
Recent collaborative efforts between academic institutions and pharmaceutical companies have accelerated the discovery of novel applications for this compound. For example, its role in antiviral therapy has been investigated, revealing its ability to interfere with viral replication mechanisms. These findings open new avenues for its use in combating emerging viral pathogens.
Safety and toxicity studies are critical in determining the suitability of any compound for therapeutic use. Preclinical toxicology assessments of1H-Imidazole-5-acetic acid, 1-methyl- have demonstrated a favorable safety profile, with no significant acute or chronic toxicity observed at therapeutically relevant doses. These results bode well for its progression into clinical trials.
In summary, the compound1H-Imidazole-5-acetic acid, 1-methyl-, identified byCAS No. 4200-48-0, represents a valuable tool in the biomedical scientist's arsenal. Its unique structural features, coupled with its diverse biological activities, position it as a promising candidate for addressing unmet medical needs across multiple therapeutic areas.
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